3-Methylbenzaldehyde

Catalog No.
S586280
CAS No.
620-23-5
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzaldehyde

CAS Number

620-23-5

Product Name

3-Methylbenzaldehyde

IUPAC Name

3-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3

InChI Key

OVWYEQOVUDKZNU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C=O

Solubility

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform

Synonyms

m-Tolualdehyde; 3-Methylphenylcarboxaldehyde; 3-Tolualdehyde; NSC 1244; NSC 89859; m-Formyltoluene; m-Methylbenzaldehyde;

Canonical SMILES

CC1=CC(=CC=C1)C=O

Occurrence and Natural Products

3-Methylbenzaldehyde, also known as m-tolualdehyde, is a naturally occurring aromatic compound found in various plants, including Aloe africana and Cichorium endivia []. It belongs to the class of benzaldehydes, which are aromatic aldehydes containing a benzene ring substituted with a formyl group (CHO). In 3-methylbenzaldehyde, a methyl group (CH3) is attached to the third carbon atom of the benzene ring [].

Biotransformation Studies

Research has investigated the biotransformation of 3-methylbenzaldehyde in various contexts. One study examined the in vivo exposure of rats to 3-methylxylene (m-XYL), 3-methylbenzaldehyde (m-ALD), and 3-methylbenzoic acid (3-MBA). Using high-performance liquid chromatography (HPLC), the study found dose-dependent detection of m-ALD in the nasal mucosa and lungs, suggesting its potential role in the metabolic pathway of these compounds [].

Another study explored the biodegradation of 3-methylbenzaldehyde by bacteria. Researchers found that resting cells of Pseudomonas aeruginosa could effectively oxidize p-tolualdehyde (isomer of 3-methylbenzaldehyde) to p-toluic acid []. Additionally, perillaldehyde dehydrogenase, isolated from soil pseudomonads, exhibited the ability to oxidize both m-tolualdehyde and p-tolualdehyde, further demonstrating the potential for microbial degradation of these compounds [].

3-Methylbenzaldehyde, also known as m-tolualdehyde or 3-toluylaldehyde, is an aromatic aldehyde with the molecular formula C8H8OC_8H_8O. It features a methyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is characterized by its sweet, cherry-like odor and is found in various natural sources, including sweet cherries, alcoholic beverages, garden tomatoes, coffee, and tea. Its presence in these foods suggests potential applications as a biomarker for dietary intake .

Typical of aldehydes. Notable reactions include:

  • Oxidation: 3-Methylbenzaldehyde can be oxidized to 3-methylbenzoic acid.
  • Reduction: It can be reduced to 3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo reactions such as the aldol condensation under suitable conditions to form larger carbon chains.

The rate constant for its vapor-phase reaction with hydroxyl radicals has been measured at 1.7×1011 cm3/s1.7\times 10^{-11}\text{ cm}^3/\text{s}, indicating its reactivity in atmospheric chemistry .

Several methods exist for synthesizing 3-methylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of toluene with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Oxidation of 3-Methylbenzyl Alcohol: This process can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Rearrangement Reactions: Certain rearrangement reactions of aromatic compounds can yield 3-methylbenzaldehyde as a product.

These methods provide diverse approaches for obtaining this compound in laboratory settings .

3-Methylbenzaldehyde has various applications across multiple fields:

  • Flavoring Agent: Its sweet aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Biomarker Research: Its presence in certain foods positions it as a potential biomarker for dietary studies .

Interaction studies involving 3-methylbenzaldehyde focus on its reactivity with other chemical species. For instance, its reaction with hydroxyl radicals indicates its role in atmospheric chemistry and environmental studies. Additionally, research into its interactions with biological systems could reveal insights into its metabolic pathways and effects on human health.

3-Methylbenzaldehyde shares structural similarities with several other aromatic aldehydes. Below are some comparable compounds:

Compound NameStructureUnique Features
BenzaldehydeC6H5CHOC_6H_5CHOSimplest aromatic aldehyde; widely used
2-MethylbenzaldehydeC8H8OC_8H_8O (ortho)Methyl group at ortho position; different aroma
4-MethylbenzaldehydeC8H8OC_8H_8O (para)Methyl group at para position; distinct properties
VanillinC8H8O3C_8H_8O_3Contains methoxy groups; used as a flavoring agent

The uniqueness of 3-methylbenzaldehyde lies in its specific placement of the methyl group at the meta position, which influences its chemical reactivity and sensory characteristics compared to other methyl-substituted benzaldehydes .

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

199 °C
199.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.0189 g/cu cm at 21 °C

LogP

log Kow = 2.26 (est)

Melting Point

< 25 °C

UNII

OWH6650C4Y

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory.;
H319 (98.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.379 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

620-23-5

Metabolism Metabolites

... m-Xylene (m-XYL) has been shown to alter cytochrome P-450 (CYP) activity in an organ- and isozyme-specific manner. The purpose of this work was to determine if the metabolism of m-XYL to the inhibitory metabolite m-tolualdehyde (m-ALD) is the cause of inhibition of CYP isozymes following in vivo inhalation exposure to m-XYL (100, 300 ppm), 3-methylbenzyl alcohol (3-MBA) (50, 100 ppm), or m-ALD (50, 100 ppm). A single 6-hr inhalation exposure of rats to m-XYL inhibited pulmonary CYPs 2B1, 2E1, and 4B1 in a dose-dependent manner. Inhalation of 3-MBA inhibited pulmonary CYPs 2B1 and 4B1 in a dose-dependent manner. m-ALD inhibited pulmonary CYPs 2B1 and 2E1 in a dose-dependent manner, while 4B1 activity was increased dose dependently. Nasal mucosa CYP 2B1 and 2E1 activity was inhibited following exposure to m-XYL dose dependently, 3-MBA inhibited nasal mucosa CYPs 2E1 and 4B1 dose dependently. CYPs 2B1, 2E1, and 4B1 were inhibited in a dose-dependent fashion following inhalation of m-ALD. Following high-performance liquid chromatography (HPLC) analysis, m-ALD was detected after in vivo exposure to m-XYL, m-ALD, and 3-MBA in a dose-dependent manner, with highest m-ALD levels in the nasal mucosa and lung. Alteration of cytochrome P-450 activity by m-XYL could result in increased or decreased toxicity, changing the metabolic profiles of xenobiotics in coexposure scenarios in an organ-specific manner.
p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/

Wikipedia

3-methylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzaldehyde, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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